molecular formula C16H16O3 B14286454 Methyl 2-[2-(2-hydroxyphenyl)ethyl]benzoate CAS No. 116237-70-8

Methyl 2-[2-(2-hydroxyphenyl)ethyl]benzoate

Cat. No.: B14286454
CAS No.: 116237-70-8
M. Wt: 256.30 g/mol
InChI Key: BBOLMUSVDDEBNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[2-(2-hydroxyphenyl)ethyl]benzoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products like fruits and flowers. This particular compound features a benzoate ester linked to a hydroxyphenyl ethyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(2-hydroxyphenyl)ethyl]benzoate typically involves esterification reactions. One common method is the Fischer esterification, where benzoic acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the phenyl ring can undergo oxidation to form quinones.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and aldehydes.

    Substitution: Nitrobenzoates and halobenzoates.

Scientific Research Applications

Methyl 2-[2-(2-hydroxyphenyl)ethyl]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(2-hydroxyphenyl)ethyl]benzoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active hydroxyphenyl ethyl moiety, which can interact with cellular pathways and enzymes.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: A simpler ester with a similar structure but lacking the hydroxyphenyl ethyl group.

    Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.

    Methyl salicylate: Contains a hydroxy group on the benzene ring but differs in the position of the ester group.

Uniqueness

Methyl 2-[2-(2-hydroxyphenyl)ethyl]benzoate is unique due to the presence of both the hydroxyphenyl ethyl group and the benzoate ester. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

116237-70-8

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

methyl 2-[2-(2-hydroxyphenyl)ethyl]benzoate

InChI

InChI=1S/C16H16O3/c1-19-16(18)14-8-4-2-6-12(14)10-11-13-7-3-5-9-15(13)17/h2-9,17H,10-11H2,1H3

InChI Key

BBOLMUSVDDEBNO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1CCC2=CC=CC=C2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.